4-Methoxy-3-(trifluoromethoxy)aniline hydrochloride
CAS No.: 647855-19-4
Cat. No.: VC16912441
Molecular Formula: C8H9ClF3NO2
Molecular Weight: 243.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 647855-19-4 |
|---|---|
| Molecular Formula | C8H9ClF3NO2 |
| Molecular Weight | 243.61 g/mol |
| IUPAC Name | 4-methoxy-3-(trifluoromethoxy)aniline;hydrochloride |
| Standard InChI | InChI=1S/C8H8F3NO2.ClH/c1-13-6-3-2-5(12)4-7(6)14-8(9,10)11;/h2-4H,12H2,1H3;1H |
| Standard InChI Key | RFVFKEQYLSCYGF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)N)OC(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The molecular formula of 4-methoxy-3-(trifluoromethoxy)aniline hydrochloride is C₈H₉ClF₃NO₂, with a molecular weight of 243.61 g/mol . The free base (without the hydrochloride) has a molecular formula of C₈H₈F₃NO₂ and a molecular weight of 207.15 g/mol . The compound’s structure features a benzene ring with:
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A methoxy group at the para position (C4).
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A trifluoromethoxy group at the meta position (C3).
Key physicochemical properties include:
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Topological Polar Surface Area (TPSA): 44.48 Ų, indicating moderate polarity .
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LogP: 3.56 (hydrochloride), suggesting moderate lipophilicity .
Spectral and Computational Data
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Infrared (IR) Spectroscopy: Peaks corresponding to N-H stretches (amine), C-F stretches (trifluoromethoxy), and C-O stretches (methoxy) are expected.
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Nuclear Magnetic Resonance (NMR): The aromatic proton environment would show distinct splitting patterns due to the substituents’ electronic effects. For example, the C2 and C6 protons adjacent to the trifluoromethoxy group would deshield significantly .
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Mass Spectrometry: The molecular ion peak at m/z 243 (for the hydrochloride) and characteristic fragments from cleavage of the OCF₃ group would dominate .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-methoxy-3-(trifluoromethoxy)aniline hydrochloride involves two primary steps:
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Preparation of the Free Base:
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Salt Formation:
Optimization and Challenges
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Reaction Conditions: High temperatures (155°C) and pressures (4 atm) are critical for maximizing yield .
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Purification: Liquid-liquid extraction with chloroform and drying over Na₂SO₄ removes impurities .
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Scalability: The use of sodium ferrate (Na₂FeO₄) and sodium bromide (NaBr) as catalysts improves reaction efficiency but requires careful handling due to their oxidative nature .
Pharmacological Applications
Anti-Cancer Activity
Derivatives of 4-methoxy-3-(trifluoromethoxy)aniline exhibit potent anti-proliferative effects. In a 2021 study, proguanil derivatives with n-octyl chains (8C) showed:
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IC₅₀ Values: 0.5–1.0 μM against bladder (T24, UMUC3) and liver cancer cell lines, surpassing proguanil’s activity by 10-fold .
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Mechanism: Activation of AMP-activated protein kinase (AMPK), leading to inhibition of the mTOR/p70S6K/4EBP1 pathway, which regulates cell growth and autophagy .
Structure-Activity Relationships (SAR)
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Carbon Chain Length: Derivatives with n-pentyl to n-octyl chains (5C–8C) show enhanced activity, while longer chains (>C8) reduce efficacy due to steric hindrance .
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Electron-Withdrawing Groups: The trifluoromethoxy group enhances membrane permeability and metabolic stability compared to non-fluorinated analogs .
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase (5 μm, 250 × 4.6 mm).
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Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
Nuclear Magnetic Resonance (NMR)
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